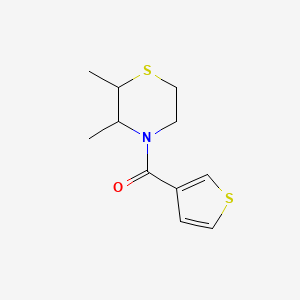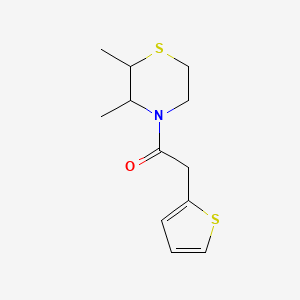
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a member of the class of benzamides, which are known for their ability to interact with various biological targets. In
作用機序
The mechanism of action of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide involves its interaction with various biological targets. It has been shown to act as a selective CB1 receptor antagonist, which may contribute to its potential as a treatment for neurological disorders. Additionally, it has been shown to act as a TRPV1 agonist, which may contribute to its potential as a treatment for pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide are still being studied. However, it has been shown to have potential effects on the endocannabinoid system, which is involved in various physiological processes such as pain, mood, and appetite. Additionally, its interaction with TRPV1 may contribute to its potential as a treatment for pain and inflammation.
実験室実験の利点と制限
One advantage of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is its potential as a selective CB1 receptor antagonist, which may contribute to its potential as a treatment for neurological disorders. Additionally, its interaction with TRPV1 may contribute to its potential as a treatment for pain and inflammation. However, one limitation is that its biochemical and physiological effects are still being studied, and further research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for the study of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide. One potential direction is to further explore its potential as a treatment for neurological disorders, such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its interaction with TRPV1 and its potential as a treatment for pain and inflammation. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound, which may lead to new applications in pharmaceutical research.
In conclusion, 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has potential applications in pharmaceutical research. Its synthesis method has been optimized to yield high purity and yield, and it has been shown to interact with various biological targets. Its potential as a treatment for neurological disorders, pain, and inflammation is still being studied, and further research is needed to fully understand its biochemical and physiological effects.
合成法
The synthesis method of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with 3-methylthiophene in the presence of a base such as triethylamine. The resulting product is then reacted with cyclohexylamine to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide.
科学的研究の応用
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide has been studied for its potential applications in pharmaceutical research. It has been shown to interact with various biological targets, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid 1 (TRPV1). These interactions have led to potential applications in the treatment of pain, inflammation, and neurological disorders.
特性
IUPAC Name |
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNOS/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRYDRAVZJSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)



![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)
